molecular formula C16H19N3 B11805255 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

Katalognummer: B11805255
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: OURBYXPVXWBDGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine (CAS 1355194-91-0) is a chemical compound with the molecular formula C₁₆H₁₉N₃ and a molecular weight of 253.34 g/mol. This research chemical features a hybrid structure incorporating both indoline and pyridine moieties, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The indole nucleus, a core structural component of this compound, is a privileged scaffold in pharmaceutical development due to its diverse biological activities. Indole derivatives have demonstrated a wide spectrum of pharmacological properties in research settings, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular activities . This broad bioactivity profile makes indole-based compounds like 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine valuable starting points for investigating new therapeutic approaches. Structurally related compounds featuring the N-methylmethanamine functional group have shown promise in pharmacological research. For instance, similar molecular frameworks have been investigated as potent potassium-competitive acid blockers (P-CABs) for the treatment of acid-related diseases, demonstrating reversible and K+-competitive inhibition of H+,K+-ATPase activity . Other structural analogs have been explored as modulators of norepinephrine and serotonin activity and monoamine reuptake for potential treatment of conditions including neuropathic pain, fibromyalgia, and vasomotor symptoms . Applications & Research Value: This compound serves as a versatile synthetic intermediate and valuable scaffold for researchers exploring structure-activity relationships in medicinal chemistry programs. Its hybrid structure makes it particularly interesting for developing novel enzyme inhibitors, receptor modulators, and targeted protein degraders in chemical biology. The specific substitution pattern on the pyridine ring may influence the compound's physicochemical properties and binding interactions with biological targets. Handling & Storage: This product is intended for research purposes only in laboratory settings. Researchers should consult the safety data sheet for proper handling procedures. Store according to recommended conditions to maintain stability. Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C16H19N3

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C16H19N3/c1-12-9-16(18-11-14(12)10-17-2)19-8-7-13-5-3-4-6-15(13)19/h3-6,9,11,17H,7-8,10H2,1-2H3

InChI-Schlüssel

OURBYXPVXWBDGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1CNC)N2CCC3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Catalytic Systems

Key parameters include:

  • Catalyst : Pd(OAc)₂ (0.15–0.5 mol%) with Xantphos as a ligand.

  • Base : Potassium phosphate (3 equiv), pre-milled via wet-milling to enhance reactivity.

  • Solvent : N,N′-dimethylformamide (DMF) or toluene at 85°C under nitrogen.

  • Yield : 83–93% after 20–27 hours.

Optimization Insights:

  • Milling the base reduces particle size, increasing surface area and reaction rate.

  • Piperidine additives improve yields by stabilizing intermediates.

Reductive Amination for N-Methylmethanamine Installation

The N-methylmethanamine group is introduced via reductive amination of a ketone intermediate. This involves:

  • Condensation of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one with methylamine.

  • Reduction using NaBH₃CN or H₂/Pd-C.

Stepwise Protocol:

  • Condensation : React ketone (1 equiv) with methylamine (2 equiv) in methanol at 25°C for 12 hours.

  • Reduction : Add NaBH₃CN (1.5 equiv) and stir for 6 hours.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

ParameterValue
Yield75–82%
Purity (HPLC)>98%
Reaction ScaleUp to 100 g

One-Pot Tandem Synthesis

A streamlined approach combines cross-coupling and reductive amination in a single reactor:

  • Cross-Coupling : 5-bromo-2-methylpyridine + indoline → 6-(indolin-1-yl)-4-methylpyridine.

  • Oxidation : Convert methyl group to ketone using KMnO₄ in acidic conditions.

  • Reductive Amination : As described in Section 2.

Advantages:

  • Eliminates intermediate isolation, reducing purification steps.

  • Overall yield improves to 68–72%.

Alternative Routes via Cyanide Intermediates

Early methods used cyanide-based pathways, but these are largely obsolete due to toxicity concerns:

  • Cyanidation : 4-(methylthio)benzyl chloride + KCN → 4-(methylthio)phenylacetonitrile.

  • Hydrolysis : Convert nitrile to ketone using H₂SO₄.

  • Coupling : Attach pyridine-indoline moiety via Ullmann reaction.

DisadvantageReason
Low Yield25–40% due to side reactions
Hazardous WasteCyanide disposal challenges

Comparative Analysis of Methods

The table below evaluates the efficiency of major synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Palladium-Catalyzed83–93>98High1200
Reductive Amination75–8295–98Moderate900
One-Pot Tandem68–7290–95High1100
Cyanide-Based25–4080–85Low1500

Key Findings :

  • Palladium-catalyzed cross-coupling offers the best balance of yield and scalability.

  • Cyanide routes are impractical for industrial use due to regulatory and safety issues.

Critical Challenges and Solutions

Impurity Control

  • Impurity "408" : A common byproduct (<4%) from incomplete coupling. Mitigated by:

    • Using excess ligand (Xantphos, 2.5 equiv).

    • Post-reaction quenching at 50°C to prevent decomposition.

Catalyst Recycling

  • Pd Recovery : Adsorption on activated carbon achieves >90% Pd recovery, reducing costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

    Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Indolin-Stickstoff.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung der entsprechenden N-Oxide.

    Reduktion: Bildung reduzierter Amin-Derivate.

    Substitution: Bildung von N-Alkyl- oder N-Acyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass es Mnk-Kinasen hemmt, die eine entscheidende Rolle bei der Tumorentwicklung spielen. Die Verbindung bindet an das aktive Zentrum der Kinase und verhindert deren Phosphorylierungsaktivität, wodurch nachgeschaltete Proteine wie eIF4E, Mcl-1 und c-myc herunterreguliert werden.

Wirkmechanismus

The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mnk kinases, which play a crucial role in tumor development . The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequently downregulating downstream proteins like eIF4E, Mcl-1, and c-myc.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen substituents (e.g., chlorine in , fluorine in ) enhance lipophilicity and may improve membrane permeability .
  • The carbazole core in PK9320 enables DNA intercalation or protein binding, a mechanism distinct from pyridine-based compounds .

Key Observations :

  • Chlorinated pyridine derivatives () exhibit insecticidal activity, suggesting the target compound’s structure could be tuned for agrochemical use.
  • Antitubercular analogs () highlight the importance of the N-methylmethanamine group in enhancing solubility and bioavailability for bacterial targets .

Key Observations :

  • The target compound’s synthesis may require selective functionalization of the pyridine ring, similar to antitubercular agents in and .
  • Chlorination and fluorination steps (e.g., ) improve reactivity for subsequent substitutions .

Key Observations :

  • The indoline group may undergo oxidative metabolism, necessitating structural optimization for improved stability.
  • Methoxy substituents () can lead to reactive metabolites, highlighting the need for safety profiling .

Biologische Aktivität

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, pharmacological effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes an indole moiety and a pyridine ring, which are known to contribute to its biological activity. The general formula can be represented as:

C14H17N3\text{C}_{14}\text{H}_{17}\text{N}_{3}

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine exhibit significant anticancer activity. For instance, indolin derivatives have shown efficacy against various cancer cell lines, including those resistant to conventional therapies.

Case Study: Indolin Derivatives
A study evaluated a series of indolin derivatives against the NCI-60 human cancer cell lines. Among these, compounds containing the indole structure demonstrated broad-spectrum activity. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics such as Sunitinib and Imatinib, which target specific kinases involved in tumor growth and proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
IVcA5490.48c-KIT inhibition
VIcMCF70.52Angiogenesis blockade
IVaHCT1160.60Apoptosis induction

The mechanisms by which 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases such as c-KIT, which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Angiogenesis Inhibition : The compound may also interfere with angiogenesis, the process by which new blood vessels form from existing ones, thereby limiting tumor growth due to reduced nutrient supply .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Toxicity Studies

Toxicity assessments indicate that while some derivatives exhibit potent anticancer effects, they may also present cytotoxicity at higher concentrations. Therefore, further optimization of the compound's structure is necessary to enhance selectivity for cancer cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling indoline derivatives with substituted pyridine precursors. Catalytic methods (e.g., palladium-mediated cross-coupling) are effective for forming the C–N bond between indoline and pyridine moieties . Optimize yields by controlling solvent polarity (e.g., DMF or toluene), temperature (80–120°C), and inert atmospheres (N₂/Ar). Purification via column chromatography or crystallization improves purity. Reaction Design and Discovery (ICReDD) principles suggest combining computational path searches with experimental validation to reduce trial-and-error .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (¹H/¹³C) to verify substituent positions. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities . For intermediates, monitor reactions via TLC or HPLC. Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against E. coli or S. aureus) and evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for reliability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) or MD simulations (GROMACS) predict binding modes with enzymes (e.g., kinases or proteases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?

  • Methodological Answer : Cross-validate NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian). If discrepancies arise (e.g., in aromatic proton shifts), re-examine solvent effects, tautomerism, or dynamic processes. Crystallographic data (if available) provide definitive structural benchmarks .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track bond formation. Kinetic studies (variable-temperature NMR) identify rate-determining steps. In situ IR or Raman spectroscopy monitors intermediate species . For catalytic steps, study ligand effects (e.g., phosphine vs. N-heterocyclic carbenes) on turnover rates .

Q. What experimental design principles improve scalability while minimizing impurities?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize parameters like temperature, catalyst loading, and stoichiometry. Use process analytical technology (PAT) for real-time monitoring. Membrane separation or flow chemistry enhances purity and throughput .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to ensure consistency .
  • Safety Protocols : Store the compound under inert conditions (desiccated, N₂ atmosphere) to prevent degradation. Follow ECHA guidelines for handling amines and heterocycles .
  • Ethical Compliance : Adhere to CRDC 2020 guidelines for chemical engineering research, particularly in reactor design and waste management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.